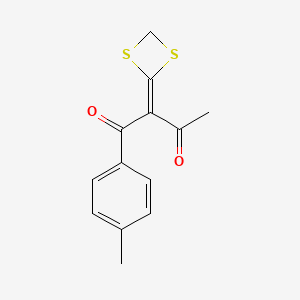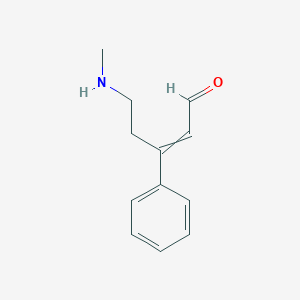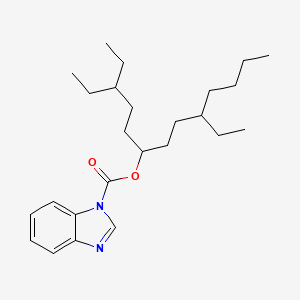
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 3,9-diethyltridecan-6-yl ester group attached to the carboxylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another approach involves the use of o-phenylenediamine with carboxylic acid derivatives under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For example, the use of o-phenylenediamine dihydrochloride in microwave synthesis can produce benzimidazoles with reduced color impurities and homogeneous mixing .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a benzimidazole core.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is unique due to its specific ester group, which may confer distinct physicochemical properties and biological activities compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
105652-39-9 |
|---|---|
Formule moléculaire |
C25H40N2O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
3,9-diethyltridecan-6-yl benzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H40N2O2/c1-5-9-12-21(8-4)16-18-22(17-15-20(6-2)7-3)29-25(28)27-19-26-23-13-10-11-14-24(23)27/h10-11,13-14,19-22H,5-9,12,15-18H2,1-4H3 |
Clé InChI |
YTZULRUROIPQIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(CCC(CC)CC)OC(=O)N1C=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



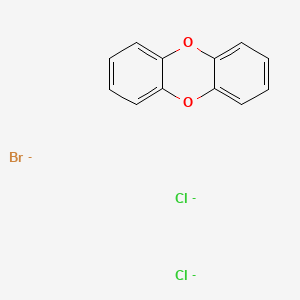
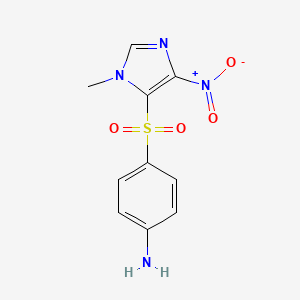
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
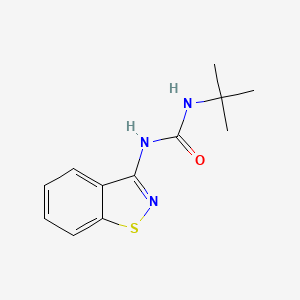

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
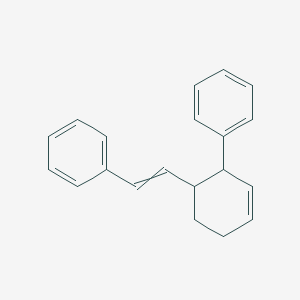
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
